molecular formula C18H25N3O3S2 B2860868 1-methanesulfonyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide CAS No. 1286720-87-3

1-methanesulfonyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2860868
CAS No.: 1286720-87-3
M. Wt: 395.54
InChI Key: LJQRAGWFKSUTCN-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a methanesulfonyl group and dual N-alkyl substituents: a 1-methylpyrrole methyl group and a thiophene-2-ylmethyl moiety. This structural complexity confers unique physicochemical and pharmacological properties. The methanesulfonyl group enhances metabolic stability by resisting oxidative degradation, while the heterocyclic substituents (pyrrole and thiophene) may influence receptor binding affinity and selectivity .

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-methylsulfonyl-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-19-9-3-5-16(19)13-20(14-17-6-4-12-25-17)18(22)15-7-10-21(11-8-15)26(2,23)24/h3-6,9,12,15H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRAGWFKSUTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methanesulfonyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide , with the CAS number 1286720-87-3 , is a novel synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C18H25N3O3SC_{18}H_{25}N_{3}O_{3}S with a molecular weight of 395.5 g/mol . The structure features a piperidine ring substituted with a methanesulfonyl group and two different methyl groups attached to pyrrole and thiophene moieties.

PropertyValue
Molecular FormulaC18H25N3O3SC_{18}H_{25}N_{3}O_{3}S
Molecular Weight395.5 g/mol
CAS Number1286720-87-3

Physical Properties

While specific physical properties such as boiling point and melting point are not available, the density is noted as N/A , indicating further investigation may be required for practical applications.

The compound's biological activity is hypothesized to stem from its structural similarity to known pharmacological agents, particularly those targeting neurotransmitter systems and cellular signaling pathways. The presence of the piperidine ring suggests potential interactions with various receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities. A study conducted on related piperidine derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli .

Antitumor Potential

Research into pyrazole derivatives has highlighted their antitumor activities, particularly against breast cancer cell lines . Given that this compound shares structural features with these derivatives, it may also exhibit similar antitumor effects. Preliminary assays could focus on its cytotoxicity against various cancer cell lines, such as MCF-7 and MDA-MB-231.

Neuroprotective Effects

The methanesulfonyl group in the compound may enhance its neuroprotective properties by modulating oxidative stress pathways. Compounds with sulfonyl groups have been reported to protect neuronal cells from apoptosis induced by oxidative stress . This aspect warrants further exploration through in vitro studies using neuronal cell cultures.

Study 1: Antimicrobial Efficacy

A comparative study on related compounds demonstrated that those with methanesulfonyl substitutions showed enhanced antimicrobial activity. For example, a derivative tested against E. coli exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL . Future studies should assess the specific MIC for this compound.

Study 2: Antitumor Activity

In vitro assays on structurally similar compounds revealed significant cytotoxic effects in breast cancer cell lines. One study reported IC50 values ranging from 10 to 20 µM for pyrazole derivatives . Similar assays should be conducted for this compound to evaluate its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • Methanesulfonyl vs. Ester/Aromatic Groups : The target compound’s methanesulfonyl group likely improves metabolic stability compared to carfentanil’s ester moiety, which is prone to hydrolysis .
  • Heterocyclic Substituents: The thiophene and pyrrole groups may reduce lipophilicity (lower logP vs.
  • Metabolic Stability : Compound 17, with a tetrahydro-2H-pyran-4-ylmethyl group, exhibits high microsomal stability (t½ >60 min in human liver microsomes), suggesting that bulky, oxygenated substituents resist CYP450-mediated oxidation . The target compound’s methanesulfonyl group may confer similar stability.

Pharmacological Activity

While the target compound’s activity is unspecified, related piperidine carboxamides show varied applications:

  • Compound 17 : Investigated for CNS targets due to its naphthalene group, which enhances blood-brain barrier penetration .
  • Carfentanil : A potent opioid agonist (μ-opioid receptor) with high lipophilicity, enabling rapid CNS effects .
  • Trifluoromethylpyrimidine Analogues : Often associated with kinase inhibition or antimicrobial activity due to electron-withdrawing substituents .

The target compound’s thiophene and pyrrole groups may confer selectivity for non-opioid targets (e.g., serotonin or dopamine receptors), as these heterocycles are common in neuroactive compounds .

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